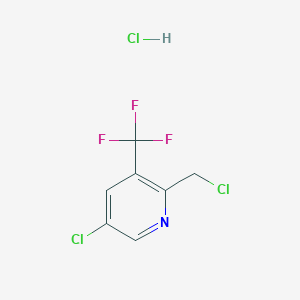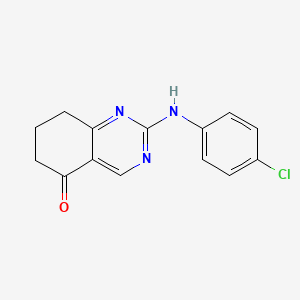![molecular formula C14H18FN3O B11852440 1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a complex organic compound characterized by its unique spiro structure, which involves a piperidine ring fused to a quinazolinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
準備方法
The synthesis of 1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Spirocyclization: The spiro linkage is formed by reacting the piperidine derivative with a quinazolinone precursor under specific conditions, often involving a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using hydrogenation catalysts can modify the quinazolinone ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., sodium hydride).
科学的研究の応用
1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity, while the spiro structure provides stability and specificity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
類似化合物との比較
Similar compounds include other spiroquinazolinone derivatives, such as:
- 1’-Methyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one
- 1’-Ethyl-6’-chloro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one
Compared to these, 1’-Ethyl-6’-fluoro-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity.
特性
分子式 |
C14H18FN3O |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
1-ethyl-6-fluorospiro[3H-quinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C14H18FN3O/c1-2-18-12-5-4-10(15)8-11(12)13(19)17-14(18)6-3-7-16-9-14/h4-5,8,16H,2-3,6-7,9H2,1H3,(H,17,19) |
InChIキー |
VWOMRGYRLLQQER-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)F)C(=O)NC13CCCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)




![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)

